![molecular formula C9H6N4S B5407354 [4-(2-thienyl)-2-pyrimidinyl]cyanamide](/img/structure/B5407354.png)
[4-(2-thienyl)-2-pyrimidinyl]cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-thienyl)-2-pyrimidinyl]cyanamide, also known as TPCK, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of serine proteases, which are enzymes that play a crucial role in various biological processes. TPCK has been used to study the mechanism of action of serine proteases and their involvement in diseases such as cancer, inflammation, and cardiovascular disorders. In
Mécanisme D'action
[4-(2-thienyl)-2-pyrimidinyl]cyanamide inhibits serine proteases by irreversibly binding to the active site of the enzyme. The thienyl group of this compound forms a covalent bond with the serine residue in the active site, which prevents the enzyme from functioning. This mechanism of action is similar to that of other serine protease inhibitors such as diisopropylfluorophosphate (DFP) and phenylmethylsulfonyl fluoride (PMSF).
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit tumor cell growth and induce apoptosis in cancer cells. This compound has also been shown to reduce inflammation by inhibiting the activity of inflammatory enzymes such as cyclooxygenase and lipoxygenase. In addition, this compound has been shown to have cardioprotective effects by reducing myocardial damage during ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [4-(2-thienyl)-2-pyrimidinyl]cyanamide is its selectivity for serine proteases. It has been shown to selectively inhibit trypsin, chymotrypsin, and elastase, which allows researchers to study the specific role of these enzymes in biological processes. This compound is also relatively stable and easy to handle, which makes it a convenient tool for laboratory experiments. However, one limitation of this compound is its irreversible binding to the active site of the enzyme, which makes it difficult to study the kinetics of enzyme inhibition. In addition, this compound may also have off-target effects on other enzymes that contain a serine residue in their active site.
Orientations Futures
There are several future directions for research on [4-(2-thienyl)-2-pyrimidinyl]cyanamide. One area of interest is the development of new inhibitors based on the structure of this compound. Researchers could use computational methods to design new compounds that have improved selectivity and potency for specific serine proteases. Another area of interest is the application of this compound in drug discovery. This compound could be used as a tool to identify new drug targets for diseases such as cancer and inflammation. Finally, researchers could investigate the potential therapeutic applications of this compound in animal models of disease.
Méthodes De Synthèse
[4-(2-thienyl)-2-pyrimidinyl]cyanamide can be synthesized by reacting 2-thienyl isocyanate with 4-amino-2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the chlorine atom by the thienyl isocyanate group, followed by cyclization to form the pyrimidine ring. The resulting compound is then treated with cyanogen bromide to introduce the cyanamide group.
Applications De Recherche Scientifique
[4-(2-thienyl)-2-pyrimidinyl]cyanamide has been extensively used in scientific research as a tool to study the mechanism of action of serine proteases. It has been shown to selectively inhibit trypsin, chymotrypsin, and elastase, which are important serine proteases involved in various biological processes. This compound has been used to investigate the role of serine proteases in cancer progression, inflammation, and cardiovascular disorders. It has also been used to study the structure and function of serine proteases and to develop new inhibitors for therapeutic applications.
Propriétés
IUPAC Name |
(4-thiophen-2-ylpyrimidin-2-yl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4S/c10-6-12-9-11-4-3-7(13-9)8-2-1-5-14-8/h1-5H,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSRMOXSBMORGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2)NC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-methyl-2-pyrimidinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5407276.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-{[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol](/img/structure/B5407282.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B5407284.png)
![2,5-bis(2-phenylvinyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B5407288.png)
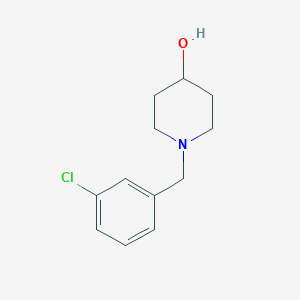
![ethyl 4-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B5407307.png)
![N-[3-(methylthio)phenyl]-1-propyl-4-piperidinamine](/img/structure/B5407310.png)
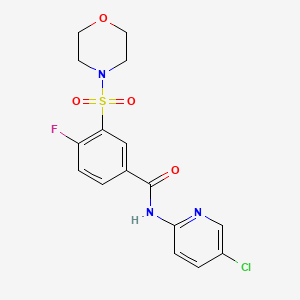
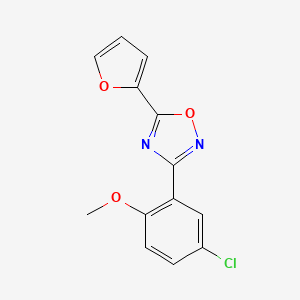
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-isopropoxypropanamide](/img/structure/B5407333.png)
![3-methyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-2-furamide](/img/structure/B5407339.png)
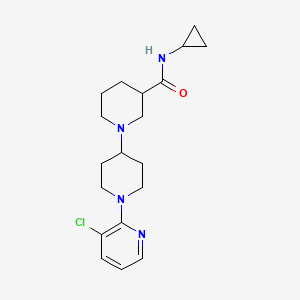
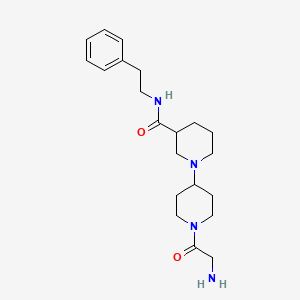
![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5407355.png)
